Cas no 2137602-05-0 (5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyridine)

5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyridine 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyridine
- 2137602-05-0
- 5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- EN300-1104582
-
- インチ: 1S/C9H7BrF3N3/c1-2-7-14-8-4-5(9(11,12)13)3-6(10)16(8)15-7/h3-4H,2H2,1H3
- InChIKey: GJMBLQDJBVKDDO-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(F)(F)F)=CC2=NC(CC)=NN21
計算された属性
- せいみつぶんしりょう: 292.97754g/mol
- どういたいしつりょう: 292.97754g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1104582-2.5g |
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137602-05-0 | 95% | 2.5g |
$1454.0 | 2023-10-27 | |
Enamine | EN300-1104582-0.5g |
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137602-05-0 | 95% | 0.5g |
$713.0 | 2023-10-27 | |
Enamine | EN300-1104582-1.0g |
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137602-05-0 | 1g |
$743.0 | 2023-06-10 | ||
Enamine | EN300-1104582-10g |
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137602-05-0 | 95% | 10g |
$3191.0 | 2023-10-27 | |
Enamine | EN300-1104582-5g |
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137602-05-0 | 95% | 5g |
$2152.0 | 2023-10-27 | |
Enamine | EN300-1104582-0.05g |
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137602-05-0 | 95% | 0.05g |
$624.0 | 2023-10-27 | |
Enamine | EN300-1104582-0.1g |
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137602-05-0 | 95% | 0.1g |
$653.0 | 2023-10-27 | |
Enamine | EN300-1104582-0.25g |
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137602-05-0 | 95% | 0.25g |
$683.0 | 2023-10-27 | |
Enamine | EN300-1104582-10.0g |
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137602-05-0 | 10g |
$3191.0 | 2023-06-10 | ||
Enamine | EN300-1104582-5.0g |
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137602-05-0 | 5g |
$2152.0 | 2023-06-10 |
5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyridine 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyridineに関する追加情報
5-Bromo-2-Ethyl-7-(Trifluoromethyl)-1,2,4-Triazolo[1,5-a]Pyridine: A Comprehensive Overview
The compound 5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine (CAS No: 2137602-05-0) is a highly specialized heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of triazolopyridines, which are known for their unique structural features and versatile applications. The molecule incorporates a bromine atom at position 5, an ethyl group at position 2, and a trifluoromethyl group at position 7, making it a derivative with distinct electronic and steric properties.
Recent studies have highlighted the importance of triazolopyridines in drug discovery due to their ability to interact with various biological targets. The bromo and trifluoromethyl substituents in this compound contribute to its high lipophilicity and stability, which are crucial for pharmacokinetic properties. Researchers have explored the potential of this compound as a lead molecule in the development of novel therapeutic agents targeting cancer, inflammation, and neurodegenerative diseases.
The synthesis of 5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the triazolopyridine core through cyclization reactions followed by selective substitution at specific positions to introduce the bromine and trifluoromethyl groups. Advanced characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the compound.
In terms of applications, this compound has shown promise in medicinal chemistry as a scaffold for designing bioactive molecules. Its ability to modulate enzyme activity and receptor binding has been extensively studied using computational modeling and in vitro assays. For instance, recent research has demonstrated its potential as an inhibitor of kinases involved in cell signaling pathways associated with cancer progression.
The trifluoromethyl group in this compound plays a critical role in enhancing its metabolic stability and bioavailability. This feature makes it an attractive candidate for drug delivery systems that require prolonged action or targeted release mechanisms. Additionally, the bromo substituent provides opportunities for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse derivatives with tailored properties.
From an environmental perspective, the synthesis and handling of 5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine must adhere to strict safety protocols to minimize ecological impact. The compound's stability under standard conditions ensures safe storage and transportation, aligning with global standards for chemical management.
In conclusion, 5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine represents a cutting-edge molecule with multifaceted applications across chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for advancing research in drug discovery and material science. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in shaping future innovations in these fields.
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